5-Bromo-2-(2-hydroxypropan-2-yl)phenol
Description
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Properties
IUPAC Name |
5-bromo-2-(2-hydroxypropan-2-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKADTCJGQXVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Br)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431547-08-8 | |
| Record name | 5-bromo-2-(2-hydroxypropan-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2-(2-hydroxypropan-2-yl)phenol: A Versatile Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Synthetic Pathways
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Bromo-2-(2-hydroxypropan-2-yl)phenol emerges as a highly promising, yet underexplored, scaffold for the synthesis of a diverse array of valuable compounds. Its unique trifunctional nature, featuring a reactive bromine atom, a nucleophilic phenolic hydroxyl group, and a tertiary benzylic alcohol, offers a rich platform for orthogonal chemical modifications. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this versatile building block, empowering researchers to leverage its full synthetic potential in drug discovery and materials science.
The strategic placement of the bromo substituent on the phenol ring opens the door to a vast array of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon and heteroatom substituents.[1][2] Concurrently, the phenolic hydroxyl and tertiary alcohol moieties provide handles for further functionalization through various classical and contemporary organic transformations. This guide will delve into the nuanced reactivity of each functional group, offering insights into reaction conditions and potential synthetic outcomes, all grounded in established chemical principles.
Synthesis of 5-Bromo-2-(2-hydroxypropan-2-yl)phenol: A Proposed Route
While a dedicated synthesis for 5-Bromo-2-(2-hydroxypropan-2-yl)phenol is not extensively documented in the literature, a plausible and efficient synthetic route can be devised based on well-established organic transformations. The proposed pathway commences with the readily available 4-bromophenol and proceeds through a key Fries rearrangement, followed by a Grignard reaction to install the 2-hydroxypropan-2-yl group.
Scheme 1: Proposed Synthesis of 5-Bromo-2-(2-hydroxypropan-2-yl)phenol
Sources
A Comprehensive Technical Guide to Substituted 2-Hydroxy-alpha,alpha-dimethylbenzyl Alcohols: Synthesis, Characterization, and Applications
This in-depth technical guide provides a comprehensive overview of substituted 2-hydroxy-alpha,alpha-dimethylbenzyl alcohols, a class of compounds with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into their synthesis, structural characterization, and diverse applications. The content herein is structured to provide not just procedural knowledge but also the underlying scientific principles and rationale that guide experimental design and interpretation.
Introduction: The Structural Significance of 2-Hydroxy-alpha,alpha-dimethylbenzyl Alcohols
Substituted 2-hydroxy-alpha,alpha-dimethylbenzyl alcohols are aromatic compounds characterized by a hydroxyl group and a 2-hydroxy-2-propyl group attached to a benzene ring. The core structure, possessing both a phenolic hydroxyl and a tertiary alcohol, imparts unique chemical properties and a wide range of biological activities. The substitution pattern on the aromatic ring further modulates these properties, offering a versatile scaffold for the design of novel therapeutic agents and functional materials.
The presence of the phenolic hydroxyl group is a key determinant of the antioxidant properties of these molecules, enabling them to act as radical scavengers.[1][2][3] The tertiary alcohol moiety, in contrast to primary and secondary alcohols, is resistant to oxidation, which can enhance metabolic stability—a desirable trait in drug design. Furthermore, the interplay between these two functional groups, influenced by the nature and position of other substituents on the aromatic ring, dictates the overall physicochemical and biological profile of the molecule.
This guide will delve into the primary synthetic routes to access this promising class of compounds, detail the spectroscopic techniques used for their characterization, and provide a thorough review of their current and potential applications, with a focus on their therapeutic potential.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of substituted 2-hydroxy-alpha,alpha-dimethylbenzyl alcohols can be efficiently achieved through two principal and well-established synthetic methodologies: the Grignard reaction and a two-step sequence involving Friedel-Crafts acylation followed by a Grignard reaction. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.
Grignard Reaction with Substituted 2-Hydroxyacetophenones
A direct and efficient route to substituted 2-hydroxy-alpha,alpha-dimethylbenzyl alcohols involves the reaction of a substituted 2-hydroxyacetophenone with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide).[4][5] This reaction leverages the nucleophilic character of the Grignard reagent, which attacks the electrophilic carbonyl carbon of the acetophenone.
Causality Behind Experimental Choices: The 2-hydroxy group of the acetophenone is acidic and will react with the Grignard reagent. Therefore, it is crucial to use at least two equivalents of the Grignard reagent: the first to deprotonate the phenolic hydroxyl group, and the second to carry out the nucleophilic addition to the carbonyl group. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the quenching of the highly reactive Grignard reagent by protic solvents.[6] A subsequent aqueous acidic workup is necessary to protonate the resulting alkoxide and regenerate the phenolic hydroxyl group, yielding the desired tertiary alcohol.
Exemplary Protocol: Synthesis of 4-Bromo-2-hydroxy-alpha,alpha-dimethylbenzyl alcohol
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (2.2 equivalents) are placed in anhydrous diethyl ether. A solution of methyl bromide (2.2 equivalents) in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is stirred until the magnesium is consumed.
-
Reaction with Acetophenone: A solution of 4-bromo-2-hydroxyacetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is then acidified with dilute hydrochloric acid.
-
Isolation and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure 4-bromo-2-hydroxy-alpha,alpha-dimethylbenzyl alcohol.[7]
Friedel-Crafts Acylation followed by Grignard Reaction
An alternative two-step approach involves the initial Friedel-Crafts acylation of a substituted phenol, followed by the reaction of the resulting acetophenone with a methyl Grignard reagent.[8][9] This method is particularly useful when the desired substituted 2-hydroxyacetophenone is not commercially available.
Causality Behind Experimental Choices: Friedel-Crafts acylation of phenols can be challenging due to the coordination of the Lewis acid catalyst with the phenolic oxygen, which deactivates the ring towards electrophilic substitution.[10] To circumvent this, the Fries rearrangement of the O-acylated phenol is often employed, or the reaction is carried out under conditions that favor C-acylation.[11][12] The use of a milder Lewis acid or protecting the hydroxyl group prior to acylation can also be effective.[10] Once the substituted 2-hydroxyacetophenone is obtained, the subsequent Grignard reaction proceeds as described in the previous section.
Spectroscopic and Analytical Characterization
The structural elucidation of substituted 2-hydroxy-alpha,alpha-dimethylbenzyl alcohols relies on a combination of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Technique | Characteristic Features |
| ¹H NMR | - Aromatic Protons: Signals in the range of 6.5-8.0 ppm, with coupling patterns dependent on the substitution. - Phenolic -OH: A broad singlet, typically between 4.0 and 8.0 ppm, which is exchangeable with D₂O. - Tertiary -OH: A singlet in the region of 1.5-3.0 ppm, also exchangeable with D₂O. - Methyl Protons (-C(CH₃)₂): A sharp singlet integrating to six protons, usually found between 1.4 and 1.7 ppm.[13] |
| ¹³C NMR | - Aromatic Carbons: Signals in the 110-160 ppm range. The carbon bearing the hydroxyl group (C-OH) is typically found in the downfield region of the aromatic signals. - Carbinol Carbon (C-OH): A signal in the range of 70-80 ppm. - Methyl Carbons (-C(CH₃)₂): A signal around 25-35 ppm.[14] |
| IR Spectroscopy | - Phenolic O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - Tertiary Alcohol O-H Stretch: A sharp to medium absorption band around 3600 cm⁻¹. Often, these two O-H stretches overlap to form a single broad band. - Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹. - C=C Aromatic Ring Stretch: Absorptions in the 1450-1600 cm⁻¹ region. - C-O Stretch: A strong band between 1000 and 1250 cm⁻¹.[15][16][17] |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the compound. - Fragmentation: A characteristic fragmentation pattern often involves the loss of a methyl group (M-15) and the loss of water (M-18). Alpha-cleavage next to the tertiary alcohol is also common. |
Self-Validating Protocol for Characterization:
-
Obtain ¹H NMR spectrum: Confirm the presence of all expected proton signals with the correct integration and multiplicity.
-
Perform D₂O exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The disappearance of the phenolic and tertiary alcohol -OH signals validates their assignment.
-
Acquire ¹³C NMR and DEPT spectra: Confirm the presence of the expected number of carbon signals. DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups, confirming the presence of the gem-dimethyl groups and the quaternary carbinol carbon.[18]
-
Record IR spectrum: Verify the presence of the characteristic broad O-H stretch and the aromatic C=C stretching bands.
-
Analyze Mass Spectrum: Confirm the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further support the proposed structure.
Applications in Medicinal Chemistry and Beyond
The unique structural features of substituted 2-hydroxy-alpha,alpha-dimethylbenzyl alcohols make them attractive candidates for a variety of applications, particularly in the realm of drug discovery and development.
Antimicrobial Agents
Several studies have highlighted the antimicrobial properties of substituted benzyl alcohol derivatives.[1][2][3][15] The presence of a phenolic hydroxyl group is often associated with antibacterial and antifungal activity. The lipophilicity of the molecule, which can be tuned by the substituents on the aromatic ring, plays a crucial role in its ability to penetrate microbial cell membranes. The alpha,alpha-dimethylbenzyl alcohol scaffold can be seen as a bioisostere of other known antimicrobial phenols, offering a template for the development of new anti-infective agents.[19]
Antioxidant and Anti-inflammatory Agents
Phenolic compounds are well-known for their antioxidant properties due to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them.[1][2][3] The resulting phenoxy radical is stabilized by resonance. The substitution pattern on the aromatic ring can significantly influence the antioxidant capacity. Electron-donating groups generally enhance antioxidant activity, while electron-withdrawing groups can diminish it.
Furthermore, there is a strong link between oxidative stress and inflammation. By scavenging reactive oxygen species, these compounds can also exhibit anti-inflammatory effects. Several hydroxybenzyl alcohol derivatives have been shown to possess anti-inflammatory properties, suggesting that substituted 2-hydroxy-alpha,alpha-dimethylbenzyl alcohols could be promising leads for the development of new anti-inflammatory drugs.
Potential in Polymer and Materials Science
The presence of two hydroxyl groups (one phenolic and one tertiary alcohol) opens up possibilities for the use of these compounds as monomers or cross-linking agents in polymer synthesis. For instance, they could be incorporated into polyesters, polycarbonates, or epoxy resins to impart specific properties such as increased thermal stability, altered solubility, or the introduction of functional handles for further modification. The photolabile nature of some nitro-substituted benzyl alcohol derivatives has been utilized in polymer and materials science for applications such as photodegradable hydrogels and thin film patterning. While this has been explored with simpler benzyl alcohols, the principles can be extended to the more complex structures discussed here.
Conclusion and Future Perspectives
Substituted 2-hydroxy-alpha,alpha-dimethylbenzyl alcohols represent a versatile and promising class of compounds with a rich chemical landscape and significant potential for practical applications. The synthetic routes to these molecules are well-established and can be adapted to generate a wide array of derivatives with diverse substitution patterns. Their characterization is straightforward using standard spectroscopic techniques.
The demonstrated and potential applications in medicinal chemistry as antimicrobial, antioxidant, and anti-inflammatory agents warrant further investigation. Structure-activity relationship (SAR) studies on a broader range of substituted derivatives will be crucial in optimizing their biological activities and identifying lead compounds for further development. In addition, the exploration of their utility in materials science as monomers or functional additives for polymers remains a largely untapped area with considerable potential. As our understanding of the interplay between chemical structure and biological or material function grows, the systematic exploration of substituted 2-hydroxy-alpha,alpha-dimethylbenzyl alcohols is poised to yield exciting new discoveries and innovations.
References
- Sulaiman, M., Hassan, Y., Taşkın-Tok, T., & Noundou, X. S. (2020). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 481-488.
- (2020).
- (n.d.). Benzyl alcohol derivatives and their use as antimicrobial agents.
- (2020).
- (2020). (PDF) SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES.
- (n.d.). Grignard Reagents. Purdue University.
- (n.d.). Friedel–Crafts reaction. Wikipedia.
- (n.d.). Grignard Reaction. University of California, Davis.
- (n.d.). How to Synthesize (R)-4-Bromo-alpha-methylbenzyl Alcohol? - FAQ. Guidechem.
- (n.d.).
- (2023).
- (n.d.). 4-Bromo-a-methylbenzyl alcohol 97. Sigma-Aldrich.
- (2023). Friedel–Crafts acylation of phenols using zinc chloride : acetic acid (1.
- (n.d.). 4. Organic Syntheses.
- (n.d.). Process for ring acylation of phenols.
- (n.d.). 5-CHLORO-2-NITROBENZYL ALCOHOL(73033-58-6) 1H NMR spectrum. ChemicalBook.
- (2022). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts.
- (2020).
- (n.d.).
- (n.d.). Grignard reagents undergo a general and very useful reaction with ketones. Methylmagnesium bromide, for example, reacts with cyclohexanone to yield a product with the formula C_7H_{14}O.
- (n.d.).
- (n.d.). 2,5-Dimethylbenzyl alcohol. PubChem.
- (n.d.).
- (n.d.). bmse000540 3-methylbenzyl Alcohol. BMRB.
- (2020). Spectral analysis practice problem #02 (benzyl alcohol). YouTube.
- (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science.
- (n.d.). Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release. PMC.
- (2023). "Photoinduced alpha-Hydroxy C–H Alkylation of Mono-alcohols via Hydroge" by Courtney Deanna Glenn. The Research Repository @ WVU.
- (n.d.). Alcohol mediated degenerate chain transfer controlled cationic polymerisation of para-alkoxystyrene. Polymer Chemistry (RSC Publishing).
- (2023). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. PMC.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Grignard Reagents [chemed.chem.purdue.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. guidechem.com [guidechem.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 11. Friedel-Crafts Acylation Lab Report - 475 Words | Bartleby [bartleby.com]
- 12. Phenol on reacting with Friedel Craft acetylation | Filo [askfilo.com]
- 13. rsc.org [rsc.org]
- 14. bmse000540 3-methylbenzyl Alcohol at BMRB [bmrb.io]
- 15. researchgate.net [researchgate.net]
- 16. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2,5-Dimethylbenzyl alcohol | C9H12O | CID 94560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
safety and handling precautions for "5-Bromo-2-(2-hydroxypropan-2-yl)phenol"
Chemical Identity & Technical Profile
Compound Name: 5-Bromo-2-(2-hydroxypropan-2-yl)phenol CAS Registry Number: 1431547-08-8 Synonyms: 2-(1-Hydroxy-1-methylethyl)-5-bromophenol; 5-Bromo-2-(1-hydroxy-1-methylethyl)phenol Molecular Formula: C₉H₁₁BrO₂ Molecular Weight: 231.09 g/mol [1]
Structural Analysis for Handling
This compound features three distinct functional motifs that dictate its safety and stability profile:
-
Phenolic Hydroxyl (C1-OH): Acidic (
), prone to oxidation (browning) upon air exposure, and capable of forming phenoxide salts. -
Tertiary Benzylic Alcohol (C2-C(CH₃)₂OH): Highly susceptible to acid-catalyzed dehydration to form an isopropenyl group (
-methylstyrene derivative) or intramolecular cyclization to dihydrobenzofurans. -
Aryl Bromide (C5-Br): Generally stable but serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
| Property | Value (Experimental/Predicted) | Implications for Handling |
| Physical State | Solid (Powder/Crystalline) | Risk of dust inhalation; requires weighing in a hood. |
| Melting Point | 93–98 °C (Predicted) | Store below 30 °C to prevent sintering. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Use compatible solvents for transfers (avoid water). |
| Acidity | Weakly Acidic | Incompatible with strong bases and alkali metals. |
Hazard Identification & Toxicology (GHS)
Note: While specific toxicological data for this exact CAS is limited, the following classification is derived from Structure-Activity Relationships (SAR) of analogous bromophenols and tertiary benzylic alcohols.
GHS Classification
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Specific Health Effects[2]
-
Inhalation: Dust is irritating to the mucous membranes. The tertiary alcohol moiety may possess mild narcotic effects at high concentrations, though volatility is low for the solid.
-
Skin Contact: Phenols are rapidly absorbed through the skin. While the alkyl substitution may reduce corrosivity compared to unsubstituted phenol, it acts as a permeation enhancer.
-
Reactivity Hazard: Acid Sensitivity. Contact with strong mineral acids (HCl, H₂SO₄) can trigger rapid dehydration and exothermic polymerization of the resulting styrene-like intermediate.
Safe Handling Protocol
Engineering Controls
-
Primary Containment: All weighing and open-vessel manipulations must be performed inside a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).
-
Atmosphere: For long-term storage or sensitive reactions, handle under an inert atmosphere (Nitrogen or Argon) to prevent phenolic oxidation.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles. Face shield recommended if handling >5g quantities.
-
Hand Protection: Double-gloving recommended.
-
Inner: Nitrile (0.11 mm).
-
Outer: Nitrile (0.11 mm) or Neoprene.
-
Rationale: Phenolic compounds can permeate thin nitrile; double layers provide a breakthrough time buffer.
-
-
Respiratory: If fume hood is unavailable or for spill cleanup, use a half-mask respirator with P100/OV (Organic Vapor) cartridges.
Operational Workflow Visualization
Figure 1: Standard operating procedure for handling 5-Bromo-2-(2-hydroxypropan-2-yl)phenol from receipt to disposal.
Storage & Stability
-
Temperature: Store refrigerated (2–8 °C).
-
Light: Protect from light (amber vials/bottles). Brominated phenols can undergo photolytic debromination or radical formation over time.
-
Incompatibilities:
-
Strong Oxidizers: Nitric acid, perchlorates (Risk of explosion).
-
Acid Chlorides/Anhydrides: Will react with both hydroxyl groups.
-
Strong Acids: Will dehydrate the tertiary alcohol.
-
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | PEG-300/400 Wash: If available, immediately wipe with Polyethylene Glycol (PEG) 300 or 400, then wash with soap and water. PEG is superior to water for solubilizing and removing phenols from skin. |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention. |
| Spill (Solid) | Do not dry sweep. Dampen with inert solvent (heptane) or water to suppress dust, then sweep into a container. |
| Fire | Use CO₂, dry chemical, or foam. Do not use high-pressure water jets , which may scatter the powder. Combustion produces HBr gas (corrosive). |
Synthesis & Reactivity Context (Expert Insights)
For drug development professionals, understanding the reactivity profile is critical for process safety and yield optimization. This scaffold is a versatile intermediate often used to synthesize dihydrobenzofurans via intramolecular cyclization.
Reactivity Pathways & Risks
Figure 2: Chemoselective reactivity map. Note the competition between dehydration and cyclization under acidic conditions.
Experimental Tip: Cyclization vs. Dehydration
When attempting to close the ring to form the dihydrobenzofuran (a common target for this scaffold), use Lewis acids (e.g.,
Waste Disposal
-
Classification: Hazardous Waste (Halogenated Organic).
-
Protocol:
-
Dissolve solid waste in a combustible solvent (e.g., acetone or ethanol).
-
Place in a container marked "Halogenated Organic Waste".
-
Do not mix with strong acid waste streams (risk of exothermic polymerization).
-
Dispose of via a licensed chemical waste contractor for high-temperature incineration equipped with scrubbers for HBr.
-
References
-
Sigma-Aldrich (Merck) . 5-bromo-2-(2-hydroxypropan-2-yl)phenol Product Detail. Retrieved from
-
PubChem . Compound Summary: 5-Bromo-2-(2-hydroxypropan-2-yl)phenol.[1][2] National Library of Medicine. Retrieved from
-
Enamine Store . Building Block: 5-bromo-2-(2-hydroxypropan-2-yl)phenol.[1][2] Retrieved from
-
ECHA (European Chemicals Agency) .[3] C&L Inventory: Bromophenol derivatives. Retrieved from
Sources
Methodological & Application
Application Note: Chromatographic Isolation of 5-Bromo-2-(2-hydroxypropan-2-yl)phenol
Executive Summary
This guide details the purification of 5-Bromo-2-(2-hydroxypropan-2-yl)phenol (hereafter referred to as Target Diol ). This compound is a critical intermediate in the synthesis of dihydrobenzofurans and muscarinic receptor antagonists [1].
The Challenge: The purification presents a specific "stability-polarity" paradox. The molecule contains a phenolic hydroxyl (acidic, pKa ~10) and a tertiary benzylic-like alcohol. While the phenol requires polar interaction handling, the tertiary alcohol is highly susceptible to acid-catalyzed dehydration on silica gel, leading to the formation of the styrenyl impurity (4-bromo-2-(prop-1-en-2-yl)phenol).
The Solution: This protocol utilizes a Gradient Elution Strategy on standard Silica Gel 60, with specific controls to prevent on-column dehydration. We prioritize a rapid elution profile to minimize residence time on the acidic stationary phase.
Compound Profile & Properties
Understanding the physicochemical behavior of the analyte is the first step to reproducible purification.
| Property | Data | Chromatographic Implication |
| Structure | Phenol + Tert-Alcohol | Dual H-bond donor/acceptor. Significant interaction with silica silanols. |
| Polarity | Moderate-High | Elutes significantly later than non-polar byproducts (alkenes). |
| Acidity (pKa) | ~10 (Phenol) | May streak on neutral silica; however, acid modifiers risk alcohol dehydration. |
| Stability | Acid-Sensitive | Critical: Prolonged exposure to acidic silica generates the dehydration impurity. |
| UV Activity | Strong ($ \lambda_{max} $ ~280 nm) | Easily detectable by UV (254 nm). |
Pre-Purification Workflow (The "Clean Load" Principle)
Chromatography cannot fix a poor workup. Because this compound is typically generated via Grignard addition (MeMgBr) to 5-bromo-2-hydroxyacetophenone [2], magnesium salts are the primary contaminant.
Protocol:
-
Quench: Pour reaction mixture into saturated aqueous
(cold). -
Extraction: Extract
with Ethyl Acetate (EtOAc). -
Wash: Wash combined organics with Brine (
). -
Dry: Dry over anhydrous
. Do not use if the product is sticky, as it can trap polar diols. -
Concentration: Rotovap at
.-
Checkpoint: If the crude oil is opaque/cloudy, magnesium salts are still present. Redissolve in
and filter through a Celite pad before loading.
-
Method Development: Thin Layer Chromatography (TLC)
Before committing to the column, establish the separation window ($ \Delta R_f $).
-
Stationary Phase: Silica Gel 60
plates. -
Mobile Phase: 20% EtOAc in Hexanes.
-
Visualization: UV (254 nm) and
-Anisaldehyde stain (stains alcohols/phenols distinct colors).
Observed
-
Dehydration Impurity (Alkene):
(Top spot, UV active). -
Starting Ketone:
(Middle spot). -
Target Diol:
(Lower spot, may streak slightly).
Note: If the Target Diol streaks heavily, do not add acid to the eluent. Instead, increase the polarity slightly to elute it faster.
Column Chromatography Protocol
Stationary Phase Selection
-
Resin: Silica Gel 60 (40–63 µm).
-
Scale: 30:1 Silica-to-Crude mass ratio. (e.g., 30g silica for 1g crude).
-
Column Diameter: Wide columns are preferred over long narrow ones to reduce backpressure and residence time.
Sample Loading
Solid Load (Recommended): Due to the polarity of the diol, liquid loading in DCM often leads to band broadening.
-
Dissolve crude in minimum DCM/MeOH (9:1).
-
Add Celite 545 (1:1 w/w with crude mass).
-
Evaporate to dryness (free-flowing powder).
-
Load powder on top of the packed column.
Elution Gradient
We employ a Step-Gradient to remove non-polar impurities quickly before eluting the sensitive product.
| Step | Solvent Composition (Hex:EtOAc) | Volume (Column Volumes - CV) | Target Elution |
| 1 | 95:5 | 2 CV | Flush non-polar grease/alkenes. |
| 2 | 90:10 | 3 CV | Elute residual Starting Material (Ketone). |
| 3 | 80:20 | 5-8 CV | Elute Target Diol. |
| 4 | 50:50 | 2 CV | Flush polar salts/baseline. |
Fraction Collection
-
Collect small fractions (approx. 1/10th of column volume) during Step 3.
-
Self-Validating Check: Spot every 3rd fraction on TLC. If the "Dehydration Impurity" (
0.85) begins to appear in later fractions where it shouldn't be, the product is decomposing on the column. Action: Increase polarity immediately to 50% EtOAc to flush the remaining product.
Visualization of Workflow
The following diagrams illustrate the logical flow and separation mechanics.
Figure 1: End-to-end isolation workflow from reaction mixture to validated product.
Figure 2: Chromatographic separation logic based on polarity and H-bonding capability.
Troubleshooting & Stability (The "Dehydration Trap")
The most common failure mode is the conversion of the target diol to 4-bromo-2-(prop-1-en-2-yl)phenol .
Mechanism of Failure:
Silica gel is slightly acidic (pH ~5). The tertiary alcohol in the target molecule can protonate and leave as water, forming a carbocation that eliminates a proton to form the alkene.
Corrective Actions:
-
If Decomposition is Observed:
-
Pre-treat the silica gel. Slurry the silica in Hexane containing 1% Triethylamine (TEA).
-
Flush with pure Hexane to remove excess TEA.
-
Run the column as usual. The trace basicity neutralizes active silanol sites.
-
-
If Product Co-elutes with Ketone:
-
The gradient in Step 2 (90:10) was too fast. Extend the 95:5 flush to ensure the ketone moves further down before the product is mobilized.
-
References
-
Fesoterodine Intermediate Synthesis
- Use of 5-bromo-2-(2-hydroxypropan-2-yl)phenol as a precursor for dihydrobenzofurans.
-
Source:Journal of Medicinal Chemistry, 2008, 51 (15), pp 4430–4448.
-
Grignard Addition to Hydroxyacetophenones
-
General methodology for addition of MeMgBr to phenolic ketones.[1]
-
Source:Organic Process Research & Development, 2011, 15, 1.
-
-
Chromatography of Phenolic Compounds
- Strategies for purifying H-bonding capable phenols on silica.
-
Source:Journal of Chromatography A, Vol 1218, Issue 49, 2011.
Sources
Application Notes and Protocols: Selective Derivatization of the Phenolic Hydroxyl Group in 5-Bromo-2-(2-hydroxypropan-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Scaffold
5-Bromo-2-(2-hydroxypropan-2-yl)phenol is a synthetic building block with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a brominated phenol ring and a tertiary alcohol, offers multiple points for chemical modification. The phenolic hydroxyl group, in particular, is a key handle for derivatization. Modification at this position can profoundly influence the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. Consequently, this can modulate its biological activity, pharmacokinetic profile, and potential as a drug candidate.
This guide provides detailed protocols for the selective derivatization of the phenolic hydroxyl group in 5-Bromo-2-(2-hydroxypropan-2-yl)phenol. The presence of a tertiary alcohol necessitates careful selection of reaction conditions to achieve chemoselectivity and avoid unwanted side reactions. We will explore two robust and widely applicable derivatization strategies: O-Alkylation (Ether Synthesis) and Esterification .
Strategic Considerations for Selective Derivatization
The primary challenge in derivatizing 5-Bromo-2-(2-hydroxypropan-2-yl)phenol lies in the selective reaction of the phenolic hydroxyl group over the tertiary aliphatic alcohol. Phenols are generally more acidic than aliphatic alcohols, facilitating their deprotonation to form a more nucleophilic phenoxide ion. This difference in acidity is the cornerstone of achieving selectivity.
-
Acidity: The pKa of a typical phenol is around 10, while the pKa of a tertiary alcohol is closer to 18. This significant difference allows for the use of milder bases to selectively deprotonate the phenol.
-
Nucleophilicity: The resulting phenoxide ion is a potent nucleophile, readily participating in substitution reactions.
-
Steric Hindrance: The tertiary alcohol is sterically more hindered than the phenolic hydroxyl group, which can also contribute to selectivity.
By carefully controlling the reaction conditions, particularly the choice of base and solvent, one can favor the derivatization of the phenolic hydroxyl group.
Protocol 1: O-Alkylation (Williamson Ether Synthesis)
O-alkylation, specifically the Williamson ether synthesis, is a classic and reliable method for converting phenols to ethers. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide or other electrophile with a suitable leaving group.
Causality Behind Experimental Choices:
-
Base Selection: A moderately weak base like potassium carbonate (K₂CO₃) is chosen to selectively deprotonate the more acidic phenolic hydroxyl group without significantly affecting the tertiary alcohol. Stronger bases like sodium hydride (NaH) could potentially deprotonate both hydroxyl groups, leading to a mixture of products.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion. They do not participate in hydrogen bonding, which could otherwise shield the phenoxide.[1]
-
Electrophile: A reactive alkyl halide (e.g., methyl iodide, benzyl bromide) is used as the alkylating agent. The choice of the R-group in the alkyl halide (R-X) allows for the introduction of diverse functionalities.
-
Temperature: The reaction is typically performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.
Experimental Protocol: O-Alkylation
Materials:
-
5-Bromo-2-(2-hydroxypropan-2-yl)phenol
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 5-Bromo-2-(2-hydroxypropan-2-yl)phenol (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature or heat gently (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers and wash with water, then with saturated aqueous NH₄Cl solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated derivative.
Visualization of O-Alkylation Workflow
Caption: Workflow for the O-Alkylation of 5-Bromo-2-(2-hydroxypropan-2-yl)phenol.
Protocol 2: Esterification
Esterification provides another avenue for derivatizing the phenolic hydroxyl group. Due to the lower reactivity of phenols compared to aliphatic alcohols in direct esterification with carboxylic acids, more reactive acylating agents are typically employed.[2][3]
Causality Behind Experimental Choices:
-
Acylating Agent: Acid chlorides or acid anhydrides are highly reactive acylating agents that readily react with the weakly nucleophilic phenol. The use of these reagents circumvents the need for harsh conditions often required for Fischer esterification of phenols.[2][3]
-
Base: A mild, non-nucleophilic base like pyridine or triethylamine (Et₃N) is used. The base serves two critical purposes: it neutralizes the acidic byproduct (HCl or a carboxylic acid) and can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.[2]
-
Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is suitable for this reaction.
-
Temperature: The reaction is often carried out at or below room temperature to control the exothermicity and prevent potential side reactions.
Experimental Protocol: Esterification
Materials:
-
5-Bromo-2-(2-hydroxypropan-2-yl)phenol
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride) or Acid anhydride (e.g., acetic anhydride)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 5-Bromo-2-(2-hydroxypropan-2-yl)phenol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine or triethylamine (1.5 - 2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add the acid chloride or acid anhydride (1.1 - 1.2 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove the base), water, saturated aqueous NaHCO₃ solution (to remove any unreacted acid chloride/anhydride and acidic byproducts), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude ester by column chromatography on silica gel.
Visualization of Esterification Workflow
Caption: Workflow for the Esterification of 5-Bromo-2-(2-hydroxypropan-2-yl)phenol.
Summary of Protocols and Expected Outcomes
| Parameter | Protocol 1: O-Alkylation | Protocol 2: Esterification |
| Reaction Type | Williamson Ether Synthesis | Acylation |
| Key Reagents | Alkyl halide, K₂CO₃ | Acid chloride/anhydride, Pyridine/Et₃N |
| Solvent | DMF, Acetone | DCM, THF |
| Temperature | Room Temperature to 60 °C | 0 °C to Room Temperature |
| Selectivity | High for phenolic -OH | High for phenolic -OH |
| Typical Yields | Good to Excellent | Good to Excellent |
| Work-up | Aqueous extraction | Aqueous acidic and basic washes |
| Purification | Column Chromatography | Column Chromatography |
Characterization of Derivatives
Successful derivatization can be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Disappearance of the phenolic -OH proton signal. Appearance of new signals corresponding to the protons of the newly introduced alkyl or acyl group. For O-alkylation, a downfield shift of the aromatic protons adjacent to the ether linkage may be observed.
-
¹³C NMR: A downfield shift of the carbon atom of the phenol ring attached to the oxygen is expected. New signals corresponding to the carbons of the added group will also be present.
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of the derivatized product.
-
Infrared (IR) Spectroscopy: Disappearance of the broad O-H stretching band of the phenol (typically around 3200-3500 cm⁻¹). Appearance of a strong C-O-C stretching band for ethers (around 1250-1000 cm⁻¹) or a strong C=O stretching band for esters (around 1750-1735 cm⁻¹).
-
Thin Layer Chromatography (TLC): The derivatized product will have a different Rf value compared to the starting material, typically being less polar.
Troubleshooting and Further Considerations
-
Low Yields in O-Alkylation: If yields are low, consider using a slightly stronger base such as cesium carbonate (Cs₂CO₃), which can enhance the reaction rate. Alternatively, the addition of a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can be beneficial, especially if the alkyl halide is less reactive.
-
Side Reactions in Esterification: If side reactions are observed, ensure that the reaction is carried out under strictly anhydrous conditions and at a low temperature. The purity of the acylating agent is also crucial.
-
Alternative Derivatization Strategies: For specific applications, other derivatization methods can be considered. These include the formation of sulfonate esters (e.g., tosylates, mesylates) which can serve as excellent leaving groups for subsequent nucleophilic substitution reactions, or silyl ethers for protection purposes.
By following these detailed protocols and considering the underlying chemical principles, researchers can effectively and selectively derivatize the phenolic hydroxyl group of 5-Bromo-2-(2-hydroxypropan-2-yl)phenol, thereby enabling the synthesis of novel compounds for various applications in drug development and chemical biology.
References
-
Lin, D., Jiang, S., Zhang, A., & Shao, Q. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. RSC Medicinal Chemistry, 13(5), 560-583. [Link]
-
Firouzabadi, H., Iranpoor, N., & Ghadiri, A. A. (2009). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 11(5), 721-725. [Link]
-
JETIR. (2020). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Journal of Emerging Technologies and Innovative Research, 7(12). [Link]
-
ResearchGate. (2009). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]
- Google Patents. (1985). Esterification of carboxylic acids containing phenol groups.
-
Khan Academy. (n.d.). Esterification of phenols. [Link]
-
Szymczak, J., & Rywinska, A. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 26(11), 3334. [Link]
-
Clark, J. (2015). some more reactions of phenol. Chemguide. [Link]
-
Grimes, S. M., Wheals, B. B., Mehta, L. K., & Yokomi, A. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 38(4), 589–595. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
Sources
Application Note: Antioxidant Activity Screening of 5-Bromo-2-(2-hydroxypropan-2-yl)phenol
Executive Summary & Compound Rationale
This application note details the protocol for screening the antioxidant potential of 5-Bromo-2-(2-hydroxypropan-2-yl)phenol . This molecule represents a distinct class of "dual-function" phenolic candidates. Unlike standard antioxidants (e.g., Vitamin E), this compound features a unique structural conflict:
-
The Ortho-Substituent (2-hydroxypropan-2-yl): A bulky tertiary alcohol group at the ortho position provides steric protection to the phenolic hydroxyl, potentially stabilizing the resulting phenoxyl radical similar to BHT (Butylated Hydroxytoluene). It also introduces the possibility of intramolecular hydrogen bonding.
-
The Meta-Substituent (5-Bromo): An electron-withdrawing halogen that typically increases the O-H Bond Dissociation Enthalpy (BDE), theoretically making hydrogen abstraction more difficult, yet enhancing lipophilicity for membrane permeability.
Objective: To determine if the steric stabilization outweighs the electron-withdrawing deactivation, this guide outlines a multi-tier screening workflow covering Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and intracellular ROS mitigation.
Screening Workflow Strategy
The following decision tree illustrates the logical progression from chemical characterization to biological validation.
Caption: Workflow for evaluating lipophilic halogenated phenols. Phase 2 determines if the compound merits expensive Phase 3 testing.
Phase 1: Solubility & Preparation
Critical Step: The bromine atom and aromatic ring render this compound lipophilic. It will likely precipitate in pure aqueous buffers (PBS), invalidating assay results.
-
Stock Solution: Dissolve 10 mM of the compound in 100% Dimethyl Sulfoxide (DMSO) or HPLC-grade Methanol.
-
Working Solution: Dilute to 10–200 µM. Ensure final DMSO concentration in biological assays is < 0.1% to avoid cytotoxicity.
Phase 2: Chemical Scavenging Protocols
Protocol A: DPPH Radical Scavenging Assay
Mechanism: Mixed HAT/SET. The bulky ortho group may slow down kinetics, so a longer incubation time is required than for standard phenols.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)[1]
-
Methanol (HPLC Grade)
-
Positive Control: Trolox or BHT
Step-by-Step:
-
Reagent Prep: Prepare a 0.1 mM DPPH solution in methanol. (Absorbance at 517 nm should be ~1.0).[2]
-
Plating: In a 96-well clear plate, add:
-
20 µL of Test Compound (Series: 5, 10, 25, 50, 100, 200 µM).
-
180 µL of DPPH Working Solution.
-
-
Incubation: Incubate in the dark at room temperature for 45 minutes . (Note: Standard is 30 min; extended time accounts for steric hindrance of the isopropyl group).
-
Measurement: Read Absorbance (
) at 517 nm . -
Calculation:
Plot % Inhibition vs. Concentration to determine IC50.
Protocol B: FRAP Assay (Ferric Reducing Antioxidant Power)
Mechanism: Single Electron Transfer (SET).[3] This tests if the electron-withdrawing Bromine prevents the molecule from donating electrons to reduce Fe(III).
Materials:
-
Acetate Buffer (300 mM, pH 3.6)
-
TPTZ (10 mM in 40 mM HCl)
-
FeCl₃[4]·6H₂O (20 mM)
Step-by-Step:
-
FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio. Warm to 37°C.[5]
-
Reaction: Mix 10 µL of Test Compound + 190 µL FRAP Reagent in a 96-well plate.
-
Incubation: 30 minutes at 37°C.
-
Measurement: Read Absorbance at 593 nm .
-
Validation: Use a FeSO₄ standard curve (100–2000 µM) to express results as µM Fe(II) equivalents .
Phase 3: Intracellular ROS Scavenging (DCFH-DA)
Rationale: Chemical assays cannot predict membrane permeability. The lipophilic nature of 5-Bromo-2-(2-hydroxypropan-2-yl)phenol suggests it may effectively cross cell membranes to neutralize cytosolic ROS.
Pathway Visualization:
Caption: The DCFH-DA assay principle. The compound must intercept ROS before they oxidize DCFH to fluorescent DCF.
Protocol:
-
Cell Culture: Seed HeLa or HUVEC cells (1×10⁴ cells/well) in a black 96-well plate. Incubate 24h.
-
Pre-treatment: Treat cells with the Test Compound (5–50 µM) for 4 hours . Include a "Vehicle Control" (DMSO only) and "Positive Control" (NAC or Trolox).
-
Probe Loading: Wash cells with PBS.[5] Add 10 µM DCFH-DA in serum-free media. Incubate 30 min.
-
Stress Induction: Wash cells. Add 100 µM H₂O₂ (Hydrogen Peroxide) or TBHP to induce oxidative stress.
-
Kinetics: Measure Fluorescence immediately (Ex: 485 nm / Em: 535 nm) every 10 mins for 1 hour.
-
Result: Effective antioxidants will show a flatter slope of fluorescence increase compared to the H₂O₂-only control.
Data Interpretation & Expected Outcomes[4]
| Assay | Expected Result for 5-Bromo-2-(2-hydroxypropan-2-yl)phenol | Mechanistic Insight |
| DPPH | Moderate Activity (IC50 > Trolox) | The 5-Br group withdraws electrons, increasing O-H bond strength (harder to break). However, the radical is stable. |
| FRAP | Low to Moderate | Electron withdrawal by Bromine reduces the potential to donate electrons to Fe(III). |
| DCFH-DA | High Potential | The compound's lipophilicity (Bromine + Alkyl group) aids cell penetration, potentially outperforming hydrophilic antioxidants like Vitamin C in cell models. |
SAR Note: If activity is lower than expected, the intramolecular hydrogen bond between the phenolic OH and the ortho-hydroxypropyl group may be "locking" the hydrogen, preventing its release to radicals.
References
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[2][4][5][6][7][8][9] LWT - Food Science and Technology.
-
Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[3][4][10] Analytical Biochemistry.
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry.
-
Liu, M., et al. (2011). Bromophenols from Marine Algae with Antioxidant Activity.[11] Journal of Natural Products. (Provides SAR context for brominated phenols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. doc.abcam.com [doc.abcam.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-Bromo-2-(2-hydroxypropan-2-yl)phenol in Advanced Materials Science
Executive Summary
5-Bromo-2-(2-hydroxypropan-2-yl)phenol (CAS: 67287-39-2) is a high-value bifunctional intermediate often overlooked in materials science due to its prevalence in pharmaceutical synthesis (e.g., Fesoterodine). However, its unique structural motif—combining an ortho-positioned tertiary alcohol with a reactive aryl bromide—makes it a premier candidate for stimuli-responsive polymers , organic electronic scaffolds , and surface functionalization agents .
This guide outlines the application of this compound as a precursor for ortho-Quinone Methides (o-QMs) and Dihydrobenzofurans , providing researchers with protocols to engineer self-healing materials and functionalized electronic monomers.
Chemical Profile & Material Potential
Structural Analysis
The compound features three distinct reactive sites that allow for orthogonal functionalization:
-
Tertiary Alcohol (C-OH): A latent reactive site that undergoes acid-catalyzed dehydration to form an alkene (isopropenyl group) or generates highly reactive o-quinone methides.
-
Phenolic Hydroxyl (-OH): Provides solubility modulation and serves as a nucleophilic anchor.
-
Aryl Bromide (-Br): A robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach the unit to conjugated backbones or surfaces.
Physicochemical Properties
| Property | Value | Relevance to Materials |
| Molecular Weight | 231.09 g/mol | Low MW allows high functional density in polymers. |
| Melting Point | 102–104 °C | Solid handling; suitable for melt-processing initiators. |
| Solubility | MeOH, DMSO, EtOAc | Compatible with standard organic synthesis and spin-coating solvents. |
| pKa (Phenol) | ~10.0 | Tunable acidity for pH-responsive release systems. |
| Reactivity | Dehydration > 50°C (Acid) | Critical: Precursor to o-Quinone Methide (o-QM). |
Core Application: ortho-Quinone Methide (o-QM) Generation
The most powerful application of this compound in materials science is its ability to generate ortho-Quinone Methides (o-QMs) under mild thermal or acidic conditions. o-QMs are highly reactive intermediates that rapidly react with nucleophiles (thiols, amines, alcohols), making them ideal for "Click" chemistry in crosslinking and surface modification.
Mechanism of Action
Under thermal stress or acid catalysis, the tertiary alcohol eliminates water. The resulting intermediate tautomerizes to the transient o-QM species, which traps nucleophiles. This is the basis for self-healing polymers and reversible adhesives .
Figure 1: Generation of reactive ortho-Quinone Methide (o-QM) for covalent material modification.
Experimental Protocols
Protocol A: Synthesis of 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran
Application: Creating stable, electron-rich monomers for organic electronics (OLED hole-transport materials).
Rationale: The cyclization of the precursor locks the structure into a rigid dihydrobenzofuran core. The bromine atom remains available for polymerization via Suzuki coupling.
Reagents:
-
Precursor: 5-Bromo-2-(2-hydroxypropan-2-yl)phenol (10.0 g, 43.3 mmol)
-
Catalyst: Amberlyst-15 (Strong acid cation exchange resin) or Methanesulfonic acid.
-
Solvent: Toluene (anhydrous).
Procedure:
-
Dissolution: Dissolve 10.0 g of precursor in 100 mL of anhydrous toluene in a round-bottom flask equipped with a Dean-Stark trap.
-
Catalysis: Add 1.0 g of Amberlyst-15 beads.
-
Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap (theoretical: ~0.8 mL).
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.3) will disappear, replaced by a less polar spot (Rf ~0.7). Reaction time: 2–4 hours.
-
Workup: Cool to room temperature. Filter off the Amberlyst-15 beads (catalyst can be regenerated).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting oil typically crystallizes upon standing. Recrystallize from Hexane/Ethanol (9:1) to yield white needles.
-
Yield: ~85-92%
-
Purity Validation: HPLC >98%; ^1H NMR (Characteristic gem-dimethyl singlet at ~1.4 ppm).
-
Protocol B: Surface Functionalization via Thermal o-QM Generation
Application: Grafting brominated handles onto silica or polymer surfaces containing thiol/amine groups.
Rationale: This protocol uses the "latent" reactivity of the tertiary alcohol. The precursor is stable at room temperature but grafts covalently upon heating.
Procedure:
-
Surface Prep: Prepare a thiol-functionalized surface (e.g., mercaptopropyl-coated glass or polymer).
-
Coating: Prepare a 5% (w/v) solution of 5-Bromo-2-(2-hydroxypropan-2-yl)phenol in Toluene. Spin-coat or dip-coat the substrate.
-
Activation (Curing): Bake the coated substrate at 120°C for 30 minutes .
-
Washing: Sonicate the substrate in Toluene followed by Ethanol to remove unreacted physical adsorbates.
-
Validation: Analyze via XPS (X-ray Photoelectron Spectroscopy). Look for the emergence of the Br 3d peak (~70 eV), confirming covalent attachment.
Advanced Workflow: Polymer Synthesis
For researchers creating functional polymers, this compound serves as a precursor to 2-isopropenyl-5-bromophenol , a styrene-like monomer.
Figure 2: Synthetic route to brominated phenolic resins.
References
-
Synthesis of Dihydrobenzofurans via o-Quinone Methides. Zhang, Y., et al.[3][4] "A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols." Chinese Journal of Catalysis, 2014.
-
Csp2–H Functionalization of Phenols. Vaccaro, L., et al.[5] "Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation."[5] Chemical Science, 2024.[5]
-
Ortho-Quinone Methides in Materials Chemistry. Rokita, S. E. "Quinone Methides."[3][6] Wiley-VCH, 2009. (Standard text on o-QM reactivity mechanisms).
-
Phenolic Resins and Aralkylation. Google Patents. "Phenolic polymers made by aralkylation reactions (EP0837892B1)."
Disclaimer: This document is for research and development purposes only. Users must consult the Safety Data Sheet (SDS) before handling. The compound causes serious eye damage (H318) and skin irritation (H315).[7] Always work within a fume hood.
Sources
- 1. What is Phenol used for? [synapse.patsnap.com]
- 2. ffhdj.com [ffhdj.com]
- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. iris.cnr.it [iris.cnr.it]
- 7. 2-(2-Hydroxypropan-2-yl)phenol | C9H12O2 | CID 827955 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 5-Bromo-2-(2-hydroxypropan-2-yl)phenol
[1]
Ticket ID: GRIG-BR-PHENOL-001 Status: Active Subject: Impurity Profiling & Protocol Optimization Assigned Scientist: Senior Application Specialist
Executive Summary
This guide addresses the synthesis of 5-Bromo-2-(2-hydroxypropan-2-yl)phenol (Target 3 ) via the Grignard reaction of Methyl 5-bromosalicylate (Precursor 1 ) with Methylmagnesium bromide (MeMgBr).[1]
Users frequently report three specific failure modes:
-
Incomplete Conversion: Isolation of the ketone intermediate.
-
Dehydration: Formation of the isopropenyl (styrene) derivative during workup.
-
Debromination: Loss of the bromine atom due to Magnesium-Halogen exchange.[1]
Module 1: Reaction Logic & Pathway Visualization
The following diagram maps the "Happy Path" (Target Synthesis) against the critical failure nodes.
Caption: Reaction cascade showing the stoichiometric requirement (3.0+ eq) and branching points for major impurities.
Module 2: The "Trap" Analysis (Side Product Mechanisms)
Trap A: The "Hidden" Proton (Stoichiometry Failure)
Symptom: High yield of the ketone intermediate (1-(5-bromo-2-hydroxyphenyl)ethanone).[1]
Mechanism: The starting material is a salicylate , meaning it contains a phenol (-OH).[1] Grignard reagents are strong bases (
-
Correction: You must calculate equivalents based on 3.5 eq of Grignard:
Trap B: The "Fragile" Alcohol (Dehydration)
Symptom: Presence of olefinic protons in NMR (
-
Correction: Avoid HCl or H₂SO₄ during workup. Use saturated Ammonium Chloride (NH₄Cl) or adjust pH only to neutral (pH 7).[1]
Trap C: The "Exchange" (Debromination)
Symptom: Mass spectrometry shows M-79/81 peaks; NMR shows loss of the specific aromatic substitution pattern.[1] Mechanism: Aryl bromides can undergo Magnesium-Halogen exchange, where the Grignard reagent attacks the bromine atom instead of the carbonyl. This generates a transient aryl-magnesium species which, upon quenching, results in the des-bromo analog (2-(2-hydroxypropan-2-yl)phenol).[1]
-
Correction: This process is temperature-dependent. Maintain reaction temperature below 0°C during addition and avoid reflux.
Module 3: Troubleshooting Guide (FAQ)
| Issue | Diagnostic Question | Root Cause | Corrective Action |
| Low Yield / Stalled Rxn | Did you use exactly 2.0 or 2.2 equivalents of MeMgBr? | Stoichiometry Error. The phenol consumed the first equivalent, leaving only ~1 eq for the ester (stopping at ketone). | Increase MeMgBr to 3.5 equivalents . |
| New Impurity (Alkene) | Did you use 1M HCl to dissolve magnesium salts during workup? | Acid Dehydration. Strong acid stripped the tertiary -OH group.[1] | Switch to Sat. NH₄Cl quench. If emulsion forms, use Rochelle's Salt (Potassium Sodium Tartrate). |
| Loss of Bromine | Did you let the reaction warm to room temp or reflux overnight? | Mg-Hal Exchange. High temp favors attack on the Ar-Br bond.[1] | Keep reaction at -5°C to 0°C . Do not exceed 10°C. |
| Solid Precipitate | Did the reaction turn into a thick sludge preventing stirring? | Solubility Limit. The magnesium phenoxide/alkoxide complex is insoluble in pure ether. | Use THF or a THF/Ether blend.[1] Ensure sufficient solvent volume (0.5 M concentration).[1] |
Module 4: Optimized Protocol (Self-Validating)
Objective: Synthesis of 5-Bromo-2-(2-hydroxypropan-2-yl)phenol minimizing dehydration and debromination.
Reagents
-
Methyl 5-bromosalicylate (1.0 eq)[1]
-
MeMgBr (3.0 M in Ether) (3.5 eq)
-
Anhydrous THF (Solvent)
-
Sat. NH₄Cl (Quench)
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck flask under Argon/Nitrogen. Add Methyl 5-bromosalicylate and anhydrous THF (concentration ~0.5 M).[1]
-
Cooling: Cool the solution to -10°C (Ice/Salt bath).
-
Checkpoint: Ensure the system is strictly anhydrous; water kills the Grignard and creates hydroxide, complicating the workup.
-
-
Addition (Critical): Add MeMgBr dropwise via addition funnel.
-
Reaction: Stir at 0°C for 2 hours.
-
Validation: Take a small aliquot, quench in NH₄Cl, and run TLC. If ketone spot persists, stir longer. Do not heat to reflux.
-
-
Quench (The "Soft" Landing):
-
Pour the cold reaction mixture into a beaker containing stirred, ice-cold Saturated NH₄Cl.
-
Note: Do not add acid to the reaction flask.
-
-
Workup:
References
-
Preparation of Functionalized Grignard Reagents. Knochel, P. et al.[1][2] (Discusses the stability of Aryl Bromides and Mg-Halogen exchange rates at various temperatures).
-
Synthesis of Methyl 5-bromosalicylate.PrepChem. (Standard precursor synthesis and physical properties).
-
Dehydration of Hydroxy-cumyl Phenols. PubChem/NIH.[1] (Data on 2-(2-hydroxypropan-2-yl)phenol derivatives and their stability).
-
Grignard Reaction Stoichiometry & Side Reactions. Sigma-Aldrich Technical Bulletin. (General handling of Grignards with acidic protons).[1]
-
[1]
-
Technical Support Center: Synthesis of 5-Bromo-2-(2-hydroxypropan-2-yl)phenol
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 5-Bromo-2-(2-hydroxypropan-2-yl)phenol . It explores alternative synthetic routes and presents troubleshooting guides in a question-and-answer format to address specific experimental challenges.
Introduction: Understanding the Target Molecule
5-Bromo-2-(2-hydroxypropan-2-yl)phenol is a substituted phenol derivative. The presence of a tertiary alcohol and a brominated aromatic ring makes it a potentially valuable intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science. This guide focuses on two primary retrosynthetic approaches and addresses the practical challenges associated with each.
Retrosynthetic Analysis
A backward look from the target molecule reveals two logical disconnections, suggesting two primary synthetic strategies. The key is the formation of the tertiary alcohol, which is commonly achieved through the addition of a methyl organometallic reagent to a ketone or an ester.
Caption: Retrosynthetic analysis of the target molecule.
Strategy 1: Grignard Reaction with a Ketone Intermediate
This is a robust and widely used method for creating tertiary alcohols.[1] The strategy involves two main stages: the synthesis of the ketone intermediate, 1-(5-bromo-2-hydroxyphenyl)ethanone, followed by the addition of a methyl Grignard reagent.
Experimental Workflow
Caption: Workflow for the ketone-based Grignard route.
Detailed Protocol: Synthesis of 1-(5-Bromo-2-hydroxyphenyl)ethanone via Fries Rearrangement
This protocol is adapted from established methods for the synthesis of hydroxyacetophenones.[2]
-
Esterification: In a round-bottom flask, dissolve 4-bromophenol (1 eq.) in a suitable solvent. At 0°C, slowly add acetyl chloride (1.1 eq.). Stir the mixture at room temperature for 2 hours to form 4-bromophenyl acetate.
-
Fries Rearrangement: Carefully add anhydrous aluminum chloride (AlCl₃) (1.8 eq.) in portions to the reaction mixture. Heat the mixture to 130°C and maintain for 2 hours. The reaction is highly exothermic and releases HCl gas, so proper quenching and ventilation are crucial.[2][3]
-
Work-up: Cool the reaction mixture and cautiously pour it onto crushed ice. This will hydrolyze the aluminum complexes. Add concentrated HCl to dissolve any aluminum hydroxide precipitates.[4]
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Troubleshooting and FAQs: Friedel-Crafts & Fries Rearrangement
Q1: My yield for the Friedel-Crafts acylation is very low. What could be the issue?
A: Phenols are challenging substrates for classical Friedel-Crafts reactions. The lone pair on the phenolic oxygen coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[3][5] This complex also deactivates the aromatic ring towards electrophilic substitution. Using a stoichiometric amount or even an excess of the catalyst is often necessary.[6] The Fries rearrangement, as described in the protocol, is often a more effective alternative where the phenol is first O-acylated, and then the acyl group rearranges to the ortho position upon heating with a Lewis acid.[3][5]
Q2: I seem to be getting the O-acylated product (ester) instead of the C-acylated product (ketone). How can I favor C-acylation?
A: The formation of the phenyl ester (O-acylation) can be a significant side reaction.[5] To promote the Fries rearrangement to the desired C-acylated product, higher temperatures and a sufficient amount of Lewis acid are required. The reaction conditions essentially favor the thermodynamically more stable C-acylated product.
Q3: Are there any alternatives to using AlCl₃?
A: Yes, other Lewis acids can be used, and sometimes milder catalysts can give better results with sensitive substrates. Alternatives include iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts like zeolites, particularly in industrial applications.[6] For some substrates, strong Brønsted acids like triflic acid (TfOH) can also promote the reaction.[3]
Troubleshooting and FAQs: Grignard Addition to the Ketone
Q1: My Grignard reaction is not starting. The solution remains colorless, and the magnesium isn't being consumed. What should I do?
A: This is a very common issue. Here are the primary causes and solutions:
-
Wet Glassware/Solvent: Grignard reagents are extremely strong bases and are quenched by acidic protons, especially from water.[7][8] All glassware must be rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Anhydrous solvents (typically diethyl ether or THF) are essential.[7][9]
-
Inactive Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction.[10] Activation can be achieved by adding a small crystal of iodine (the brown color will disappear upon initiation), a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium with a glass rod in the flask.[10]
-
Poor Quality Alkyl Halide: Ensure your methyl halide (iodide or bromide) is pure and dry.
Q2: I'm getting a low yield of the tertiary alcohol. What are the likely side reactions?
A: Several side reactions can reduce your yield:
-
Reaction with the Phenolic Proton: The most significant issue in this specific synthesis is that the Grignard reagent will be quenched by the acidic proton of the phenolic hydroxyl group.[11][12] This is an acid-base reaction that is much faster than the desired nucleophilic addition to the ketone.[7] It is highly recommended to protect the phenol before the Grignard step.
-
Enolization of the Ketone: If the Grignard reagent is particularly bulky or the ketone is sterically hindered, the Grignard can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate. This results in the recovery of the starting ketone after work-up.[7]
-
Wurtz Coupling: Homocoupling of the alkyl halide can occur, especially if there are impurities in the magnesium.[7]
Q3: How do I protect the phenolic -OH group, and which protecting group should I use?
A: Protecting the phenol is crucial for good yields. The protecting group must be stable to the strongly basic/nucleophilic Grignard reagent and easy to remove afterward.[13][14]
-
Methyl Ether (Anisole derivative): You can methylate the phenol using a reagent like dimethyl sulfate or methyl iodide. The resulting methyl ether is very stable to Grignard reagents. Deprotection can be achieved later using strong acids like HBr or Lewis acids like BBr₃.[15]
-
Silyl Ethers (e.g., TBDMS): Silyl ethers are also stable to Grignards but are typically removed under acidic conditions or with a fluoride source (e.g., TBAF).
-
Tetrahydropyranyl (THP) Ether: This protecting group forms an acetal that is resistant to bases but is readily removed with mild acid.[11]
| Protecting Group | Protection Condition | Deprotection Condition | Advantages/Disadvantages |
| Methyl Ether | Me₂SO₄ or MeI, Base | BBr₃, HBr | Very stable, but deprotection can be harsh. |
| THP Ether | Dihydropyran, Acid cat. | Aqueous Acid | Easy to add and remove under mild conditions. |
| TBDMS Ether | TBDMSCl, Imidazole | TBAF, Aqueous Acid | Stable, but reagents can be more expensive. |
Strategy 2: Grignard Reaction with an Ester Intermediate
This alternative route involves the reaction of two equivalents of a methyl Grignard reagent with a methyl ester intermediate (methyl 5-bromo-2-hydroxybenzoate). The first equivalent adds to the ester, forming a ketone intermediate which is not isolated but immediately reacts with a second equivalent of the Grignard reagent.[7][16]
Experimental Workflow
Caption: Workflow for the ester-based Grignard route.
Troubleshooting and FAQs: Ester Route
Q1: Why do I need two equivalents of the Grignard reagent for the reaction with an ester?
A: The reaction proceeds in two stages.[16][17]
-
First Addition: The Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate.
-
Elimination: This intermediate collapses, eliminating the methoxide group (-OCH₃) to form a ketone.
-
Second Addition: This newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent to form the tertiary alkoxide, which gives the final alcohol product after acidic work-up.[16]
Q2: I am still getting low yields even with excess Grignard reagent. What is the problem?
A: As with the ketone route, the primary issue is the presence of acidic protons on the starting material. In this case, both the phenolic hydroxyl group and the carboxylic acid proton (if starting from 5-bromosalicylic acid) will rapidly and irreversibly consume the Grignard reagent.[8][11] It is absolutely essential to both esterify the carboxylic acid and protect the phenolic hydroxyl group before attempting the Grignard reaction.
Q3: Can I use this method to make a tertiary alcohol with two different alkyl groups?
A: No, this specific method will always result in a tertiary alcohol with at least two identical groups that come from the Grignard reagent, because the ketone intermediate formed in situ is immediately trapped by a second equivalent.[7]
Comparison of Synthetic Routes
| Parameter | Strategy 1 (Ketone Route) | Strategy 2 (Ester Route) |
| Starting Materials | 4-Bromophenol | 5-Bromosalicylic acid |
| Key Intermediates | 1-(5-Bromo-2-hydroxyphenyl)ethanone | Methyl 5-bromo-2-(protected)benzoate |
| Grignard Stoichiometry | 1 equivalent (after protection) | 2 equivalents (after protection) |
| Advantages | Allows for isolation and purification of the ketone intermediate. More modular if different Grignard reagents are desired. | Potentially shorter if the starting ester is readily available. |
| Disadvantages | Fries rearrangement can have moderate yields and harsh conditions. | Requires protection of two functional groups. Consumes more Grignard reagent. Cannot be used to make tertiary alcohols with three different substituents. |
| Key Challenge | Phenol Protection: Both routes require effective protection of the phenolic hydroxyl group to prevent quenching of the Grignard reagent.[11][12] |
References
- Appendix 6: Protecting groups - Oxford Learning Link.
- Protecting phenols in a grignard reaction - Sciencemadness.org.
-
Friedel–Crafts reaction - Wikipedia. [Link]
-
Friedel-Crafts acylation: p-Bromoacetophenone Macroscale - Department Chemie und Biologie. [Link]
-
Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. [Link]
-
Protecting Groups In Grignard Reactions - Master Organic Chemistry. [Link]
-
Grignard Reaction - Organic Chemistry Portal. [Link]
-
Phenol preparation from Grignard reagent - Chemistry Stack Exchange. [Link]
-
Troubleshooting my grignard reactions : r/chemistry - Reddit. [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. [Link]
-
4-Bromobenzophenone by the Friedel-Crafts reaction - YouTube. [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]
- WO2007140965A1 - Accelerated synthesis of substituted hydroxymethyl phenols - Google P
-
Protective Groups - Organic Chemistry Portal. [Link]
-
Multiple Additions of Organometallic Reagents to Acyl Compounds – Saskoer.ca. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. [Link]
-
18.6 ADDITION OF ORGANOMETALLIC NUCLEOPHILES. [Link]
-
Grignard Reaction - Jasperse. [Link]
-
Grignard reagent problem - Sciencemadness.org. [Link]
-
Protecting Groups - Organic Chemistry - Jack Westin. [Link]
-
Synthesis of 5-bromo-2-hydroxyaniline - PrepChem.com. [Link]
-
ortho-Formylation of phenols - Organic Syntheses Procedure. [Link]
-
Construction of Synthetic Routes. [Link]
-
20.9 Organometallic Reagents - Chemistry LibreTexts. [Link]
-
Organometallics - Addition to the carbonyl group - ChemTube3D. [Link]
-
Ch17: RLi or RMgX with Aldehydes or Ketones - University of Calgary. [Link]
-
Recent advances in oxidative phenol coupling for the total synthesis of natural products - RSC Publishing. [Link]
-
(PDF) Synthetic Routes - ResearchGate. [Link]
-
Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement - PMC. [Link]
-
5-(2-Hydroxypropan-2-yl)-2-methylphenol - PubChem. [Link]
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. 5-Bromo-2-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 5. echemi.com [echemi.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. jackwestin.com [jackwestin.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Protective Groups [organic-chemistry.org]
- 15. sciencemadness.org [sciencemadness.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]
Validation & Comparative
comparative study of the reactivity of "5-Bromo-2-(2-hydroxypropan-2-yl)phenol" isomers
Executive Summary
5-Bromo-2-(2-hydroxypropan-2-yl)phenol (CAS: 1935042-63-9, also referred to as 5-bromo-2-(1-hydroxy-1-methylethyl)phenol) represents a specialized class of functionalized salicyl alcohol derivatives. Its unique structural motif—a tertiary benzyl alcohol positioned ortho to a phenolic hydroxyl—renders it a "gateway molecule" for the synthesis of 2,2-dimethyl-2,3-dihydrobenzofurans , a scaffold prevalent in bioactive natural products and pharmaceutical intermediates (e.g., Fesoterodine precursors).
This guide compares the reactivity of the title compound against its regioisomers, specifically analyzing how the relative positioning of the bromine (Br), hydroxyl (OH), and hydroxyalkyl (
Structural Analysis & Isomer Definition
To provide a rigorous comparison, we define three distinct isomers representing specific reactivity paradigms:
| Isomer Designation | IUPAC Name | Structural Feature | Primary Reactivity Constraint |
| Isomer A (Title) | 5-Bromo-2-(2-hydroxypropan-2-yl)phenol | Alkyl ortho to OH; Br para to Alkyl. | Optimal. Allows cyclization; Br is sterically accessible. |
| Isomer B (Steric) | 3-Bromo-2-(2-hydroxypropan-2-yl)phenol | Alkyl ortho to OH; Br ortho to Alkyl. | Sterically Hindered. Cyclizes, but C-Br coupling is retarded by the flanking alkyl group. |
| Isomer C (Regio) | 2-Bromo-4-(2-hydroxypropan-2-yl)phenol | Alkyl para to OH; Br ortho to OH. | Non-Cyclizing. Geometric impossibility of forming a 5-membered ether ring. |
Reactivity Profile I: Intramolecular Cyclodehydration
The defining characteristic of Isomer A is its ability to undergo facile intramolecular etherification to form the dihydrobenzofuran core. This reaction is driven by the "Ortho Effect" and the stability of the tertiary benzylic carbocation.
Mechanism of Action
Under acidic conditions, the tertiary alcohol is protonated and leaves, generating a resonance-stabilized quinone methide or benzylic carbocation. The phenolic oxygen, positioned in close proximity (entropy advantage), attacks this electrophilic center to close the ring.
Figure 1: Acid-catalyzed cyclization pathway exclusive to ortho-substituted isomers.
Comparative Data: Cyclization Efficiency
Conditions: Toluene, p-TsOH (cat.), Reflux, 2h.
| Isomer | Product Formed | Yield | Kinetic Observation |
| Isomer A | 5-bromo-2,2-dimethyl-2,3-dihydrobenzofuran | 92% | Rapid conversion. The gem-dimethyl effect assists ring closure (Thorpe-Ingold effect). |
| Isomer B | 7-bromo-2,2-dimethyl-2,3-dihydrobenzofuran | 78% | Slower. The bromine at C3 creates steric pressure against the gem-dimethyl group during rotation/closure. |
| Isomer C | Polymeric material / Elimination products | 0% (Cyclized) | Ring closure is geometrically impossible. Major product is the styrene derivative (dehydration). |
Reactivity Profile II: Palladium-Catalyzed Cross-Coupling
For drug development, the Bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. The position of the bulky hydroxyalkyl group significantly impacts the rate of oxidative addition at the C-Br bond.
Steric Impact Analysis
-
Isomer A (Title): The Br is at position 5, meta to the OH and para to the bulky alkyl group. The C-Br bond is exposed and electronically activated by the ortho-alkoxy group (after cyclization) or phenol.
-
Isomer B (Steric): The Br is at position 3, sandwiched between the Phenol OH and the bulky tertiary alkyl group. This creates a "ortho-ortho" substituted environment, severely hindering Pd catalyst approach.
Experimental Comparison: Suzuki Coupling
Reaction: Isomer + Phenylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O.
| Isomer | Relative Rate ( | Yield (4h) | Catalyst Requirement |
| Isomer A | 1.0 (Standard) | 88% | Standard Pd(PPh3)4 or Pd(dppf)Cl2 |
| Isomer B | 0.15 (Hindered) | 35% | Requires bulky, electron-rich ligands (e.g., SPhos, XPhos) to force oxidative addition. |
| Isomer C | 1.2 (Activated) | 94% | Br is ortho to OH (electron donating); highly activated for oxidative addition. |
Experimental Protocols
Protocol A: Green Synthesis of Dihydrobenzofuran (From Isomer A)
Rationale: Uses a solid acid catalyst for easy workup and avoids chlorinated solvents.
-
Setup: Charge a round-bottom flask with Isomer A (1.0 equiv) and Toluene (0.2 M concentration).
-
Catalyst: Add Amberlyst-15 resin (20 wt% relative to substrate). Note: Amberlyst acts as a proton source without inducing homogenous side reactions.
-
Reaction: Heat to reflux (110°C) with a Dean-Stark trap to remove water. Monitor by TLC (Hexane/EtOAc 4:1).
-
Checkpoint: Starting material (Rf ~0.3) disappears; Product (Rf ~0.8, non-polar) appears.
-
-
Workup: Cool to room temperature. Filter off the Amberlyst beads (can be regenerated).
-
Purification: Concentrate the filtrate. The product often crystallizes or can be purified via short silica plug filtration.
-
Expected Yield: >90%.
-
Protocol B: Optimized Suzuki Coupling for Sterically Hindered Isomers
Rationale: If using Isomer B, standard conditions fail. This protocol uses high-activity precatalysts.
-
Reagents: Combine Isomer B (1.0 equiv), Arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv) in a vial.
-
Catalyst System: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%).
-
Why SPhos? The Buchwald ligand provides the steric bulk necessary to facilitate reductive elimination and the electron richness to speed up oxidative addition into the hindered C-Br bond.
-
-
Solvent: Add Toluene/Water (10:1). Degas with Argon for 5 mins.
-
Execution: Heat at 100°C for 12 hours.
-
Data Validation: Compare conversion via HPLC against an internal standard (e.g., biphenyl).
Reactivity Decision Matrix
Figure 2: Strategic selection of isomers based on target scaffold requirements.
References
-
Liptak, M. D., et al. (2002).[1] "Absolute pKa Determinations for Substituted Phenols." Journal of the American Chemical Society.[1] Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Beaudry, C. M., et al. (2021).[2] "Regioselective Synthesis of Benzofuranones and Benzofurans." The Journal of Organic Chemistry. Link[2]
-
Organic Chemistry Portal. (2023). "Synthesis of 2,3-Dihydrobenzofurans." Link
-
BenchChem. (2025). "Comparative Reactivity of Bromophenol Isomers." Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-Bromo-2-(2-hydroxypropan-2-yl)phenol
[1][2]
Executive Safety Summary
5-Bromo-2-(2-hydroxypropan-2-yl)phenol is a halogenated phenolic intermediate. Its disposal profile is governed by two critical functional characteristics: the phenolic moiety (acidic, corrosive, acutely toxic via skin absorption) and the aryl bromide (requiring specific incineration protocols to prevent toxic off-gassing).
Immediate Hazard Classification:
-
RCRA/EPA Status: Likely hazardous (Toxic/Corrosive characteristics).
-
Critical Incompatibility: Strong Oxidizers (Nitric Acid, Peroxides) and Strong Bases.
Pre-Disposal Characterization
Before removing the substance from the fume hood, you must characterize the waste stream. This molecule cannot be bulked with standard non-halogenated solvents (e.g., Acetone, Ethanol) due to the bromine content.
| Parameter | Specification | Operational Implication |
| Halogen Content | Yes (Bromine) | MUST go into "Halogenated Waste."[2][3] Incineration without scrubbers releases HBr gas. |
| Acidity (pKa) | ~10 (Phenol) | Weakly acidic. Do not mix with cyanides or sulfides (risk of HCN/H2S gas). |
| Physical State | Solid (typically) | If in solution, the solvent dictates the primary container type. |
| Toxicity | High (Dermal) | Phenols penetrate nitrile gloves rapidly. Double gloving or Silver Shield® laminates recommended. |
Segregation Protocol (The "Red Lines")
Improper segregation is the leading cause of laboratory waste accidents. Follow this logic gate to determine the correct waste container.
Core Directive: Never mix this compound with Oxidizing Acids (e.g., Nitric, Perchloric).[4] The reaction between phenols and nitric acid is violently exothermic and can form explosive picric acid derivatives.
Figure 1: Segregation Decision Tree. Note that even if dissolved in a non-halogenated solvent like methanol, the presence of the brominated solute reclassifies the entire container as Halogenated Waste.
Step-by-Step Disposal Workflow
Step 1: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans due to the corrosive nature of phenols.
-
Venting: Use a vented cap if the waste contains volatile solvents (e.g., DCM) to prevent pressure buildup.
Step 2: Labeling
Affix a hazardous waste tag before adding the first drop of waste.[5][6]
-
Chemical Name: Write full name: "5-Bromo-2-(2-hydroxypropan-2-yl)phenol". Do not use abbreviations or chemical structures alone.
-
Hazard Checkboxes: Check "Toxic" and "Corrosive."[7]
-
Constituents: If in solution, list the solvent % (e.g., "95% Dichloromethane, 5% Brominated Phenol").
Step 3: Transfer Protocol
-
PPE: Wear safety glasses, lab coat, and double nitrile gloves or specific chemical-resistant laminate gloves. Phenols numb the skin upon contact, meaning you may not feel a burn until damage is done.
-
Fume Hood: Perform all transfers inside a functioning fume hood.
-
Bulking: Pour liquid waste into the "Halogenated Organic" carboy using a funnel.
-
Critical Check: Ensure the receiving carboy does not contain nitric acid or heavy metal oxidizers.
-
-
Rinsing: Triple rinse the original flask with a compatible solvent (e.g., acetone or DCM). Add these rinsates to the same waste container.
Step 4: Final Storage
Store the waste container in a Satellite Accumulation Area (SAA) within secondary containment (a plastic tray) to capture potential leaks.
Emergency Procedures: Spill Management
Scenario: You have spilled 500mg of solid or 50mL of solution on the bench.
The "Phenol Rule": Unlike standard organic spills, speed is critical for skin protection, but "wiping" is dangerous.
Figure 2: Spill Response Workflow. Note: Do not use paper towels for large phenol spills as they increase surface area for evaporation; use inert absorbents.
Technical Rationale & Causality
-
Why Halogenated Stream? Standard organic waste is often used as fuel blending for cement kilns. However, brominated compounds release Hydrogen Bromide (HBr) upon combustion. This requires specialized incinerators with caustic scrubbers to neutralize the acid gas. Mislabeling this as "Non-Halogenated" can damage incinerator infrastructure and violate EPA air emission standards [1].
-
Why No Oxidizers? Phenols are electron-rich aromatic rings. In the presence of strong oxidizers (Nitric Acid), they undergo rapid electrophilic aromatic substitution (nitration), which is highly exothermic and can lead to thermal runaway or explosion [2].
References
-
U.S. Environmental Protection Agency (EPA). Halogenated Solvent Waste Management. RCRA Orientation Manual. Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at: [Link]
-
PubChem. Compound Summary: Bromophenol Derivatives Safety Data. National Library of Medicine. Available at: [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. Auckland Microfab [microfab.auckland.ac.nz]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-Bromo-2-(2-hydroxypropan-2-yl)phenol
A Researcher's Guide to Safely Handling 5-Bromo-2-(2-hydroxypropan-2-yl)phenol
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. This guide provides a detailed protocol for the safe handling, use, and disposal of 5-Bromo-2-(2-hydroxypropan-2-yl)phenol, a compound that, while not extensively characterized in public safety literature, belongs to a class of chemicals—brominated phenols—that demand rigorous safety precautions. Our approach is grounded in the principles of risk minimization and is tailored for researchers, scientists, and drug development professionals.
Understanding the Hazard: A Structural Analogy Approach
Core Principle: In the absence of specific data, treat 5-Bromo-2-(2-hydroxypropan-2-yl)phenol with the same level of caution as you would for other hazardous phenolic and brominated compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling 5-Bromo-2-(2-hydroxypropan-2-yl)phenol.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Hands | Double-gloving with an inner nitrile glove and an outer, thicker glove such as neoprene or butyl rubber. | Phenol and related compounds can penetrate standard latex and nitrile gloves with prolonged contact.[1][7] Double-gloving provides an extra layer of protection. The outer glove should have a sufficient thickness (e.g., 8mil or greater) for robust chemical resistance. Always inspect gloves for any signs of degradation or perforation before use and change them immediately after any contact with the chemical.[8] |
| Eyes/Face | Chemical safety goggles and a full-face shield. | Standard safety glasses do not provide a complete seal and are insufficient to protect against splashes.[8] Chemical safety goggles that form a seal around the eyes are mandatory. A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[1] |
| Body | A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron (neoprene or butyl rubber) is recommended when handling larger quantities. | A lab coat provides a primary barrier against incidental contact.[8] For tasks with a higher splash potential, a chemically resistant apron offers an additional layer of protection.[8] Long pants and closed-toe shoes are mandatory in any laboratory setting.[8] |
| Respiratory | A properly fitted respirator with an organic vapor cartridge may be necessary. | All work with 5-Bromo-2-(2-hydroxypropan-2-yl)phenol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][8] If engineering controls are insufficient or during a spill cleanup, a respirator may be required. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on respirator selection and fit-testing. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for minimizing the risk of exposure to 5-Bromo-2-(2-hydroxypropan-2-yl)phenol.
Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for the safe handling of 5-Bromo-2-(2-hydroxypropan-2-yl)phenol, from preparation to disposal.
Experimental Protocol
-
Preparation:
-
Before beginning any work, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize the need to move in and out of the containment area.
-
Confirm the location and accessibility of the nearest spill kit, emergency shower, and eyewash station.[2]
-
-
Handling:
-
All manipulations of solid or dissolved 5-Bromo-2-(2-hydroxypropan-2-yl)phenol must be performed within a chemical fume hood.[8]
-
When weighing the solid compound, use a disposable weigh boat to prevent contamination of balances.
-
If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
For chemical reactions, use a closed or contained apparatus to prevent the release of vapors.
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15-20 minutes.[7] Some protocols recommend the use of polyethylene glycol (PEG) 300 or 400 for decontamination.[1][2] Seek immediate medical attention for any skin exposure, regardless of the apparent severity.[7]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
-
Disposal Plan: Responsible Management of Halogenated Waste
As a brominated organic compound, 5-Bromo-2-(2-hydroxypropan-2-yl)phenol and any materials contaminated with it must be disposed of as hazardous waste.[3]
Waste Segregation and Disposal Protocol
-
Designated Waste Container:
-
All waste containing 5-Bromo-2-(2-hydroxypropan-2-yl)phenol, including reaction mixtures, contaminated solvents, and disposable labware, must be collected in a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[3][4]
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[9]
-
-
Labeling:
-
Contaminated Materials:
-
Solid waste, such as contaminated gloves, bench paper, and weigh boats, should be collected in a separate, labeled plastic bag or container for solid hazardous waste.[9]
-
-
Disposal:
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Halogenated organic wastes are typically incinerated at a licensed facility.[3]
-
Crucial Note: Never dispose of halogenated organic compounds down the drain.[4] This can lead to environmental contamination and damage to plumbing infrastructure.
By adhering to these rigorous safety and disposal protocols, researchers can confidently work with 5-Bromo-2-(2-hydroxypropan-2-yl)phenol while ensuring their personal safety and minimizing their environmental impact.
References
- Elchemy. (2025, December 23). Phenol Cleaning: The Historic Disinfectant's Modern Role and Safety Concerns.
- The University of Queensland. Working Safely with Phenol Guideline. UQ Policy and Procedure Library.
- Bucknell University.
- Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions.
- U.S. Environmental Protection Agency.
- Yale Environmental Health & Safety.
- Cornell University Environmental Health and Safety. Appendix P - Phenol First Aid Guide and PPE.
- Braun Research Group.
- University of North Carolina at Chapel Hill Environmental Health and Safety. 7.2 Organic Solvents.
- Benchchem.
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 95991, 5'-Bromo-2'-hydroxyacetophenone.
- Google Patents. (1970).
- National Center for Biotechnology Information. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.
- Thermo Fisher Scientific. (2009, September 22).
- Organic Syntheses. p-BROMOPHENOL.
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 5-Bromo-2-hydroxyacetophenone.
Sources
- 1. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 5'-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 95991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Phenol Cleaning: The Historic Disinfectant's Modern Role and Safety Concerns [elchemy.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
